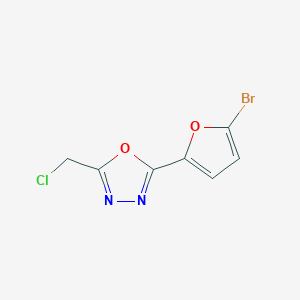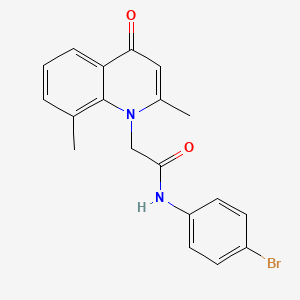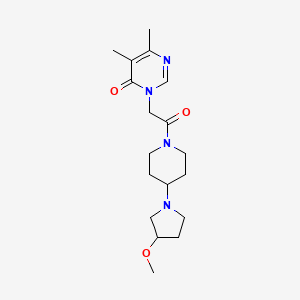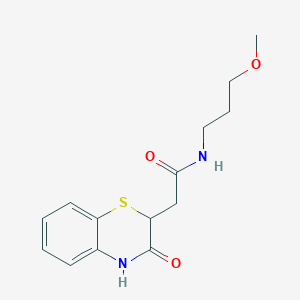
3-(4-Chlorophenyl)sulfonyl-4-(4-ethylpiperazin-1-yl)-6-fluoroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)sulfonyl-4-(4-ethylpiperazin-1-yl)-6-fluoroquinoline is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a quinolone derivative, which has been synthesized through a multi-step process.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activities
Synthesis Techniques : A study by Chu et al. (1991) discusses the synthesis and antibacterial activities of temafloxacin hydrochloride, a compound with a similar structure. This study offers insights into the synthesis process and the antibacterial potential of such compounds.
Antimicrobial Agents : The research by Goueffon et al. (1981) focuses on 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1, 4-dihydroquinolin-3-carboxylic acid, an antimicrobial agent. This compound, similar in structure, showcases the potential antibacterial applications of such chemicals.
Characterization and Pharmacological Properties
Novel Derivatives Synthesis : A study by Farag et al. (2012) synthesizes and characterizes novel derivatives of a similar compound, evaluating their anti-inflammatory and analgesic activities.
Quinazolines as Antimicrobial Agents : Desai et al. (2007) investigated new quinazolines, showcasing their potential as antimicrobial agents. This can provide insights into the antimicrobial properties of similar compounds.
Pharmacological Screening and Applications
Antitubercular and Antibacterial Agents : Research by Suresh et al. (2014) discusses the synthesis of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-substitutedpiperazin-1-yl)quinoline-3-carboxylic acid derivatives, showing their potential as anti-tubercular and antibacterial agents.
Cytotoxicity Studies for Cancer Treatment : A study by Solomon et al. (2019) examines novel 4-aminoquinoline derivatives for their cytotoxic activities, suggesting possible applications in cancer treatment.
Molecular Structure and Binding Analysis
- Molecular Docking Studies : A research project by Janakiramudu et al. (2017) includes molecular docking studies of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of linezolid, to predict the affinity and orientation at the active enzyme site.
Mécanisme D'action
Target of action
Piperazine derivatives, such as “3-(4-Chlorophenyl)sulfonyl-4-(4-ethylpiperazin-1-yl)-6-fluoroquinoline”, are often employed in drugs and show a wide range of biological and pharmaceutical activity . They are known to interact with various targets, including histamine H1 receptors .
Mode of action
Piperazine derivatives often have higher affinity to H1 receptors than histamine, and are often clinically used in the treatment of allergies .
Biochemical pathways
The interaction of piperazine derivatives with H1 receptors can lead to the alleviation of allergic reactions, which occur in response to environmental substances known as allergens .
Result of action
The interaction of piperazine derivatives with H1 receptors can lead to significant effects on both allergic asthma and allergic itching .
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-4-(4-ethylpiperazin-1-yl)-6-fluoroquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN3O2S/c1-2-25-9-11-26(12-10-25)21-18-13-16(23)5-8-19(18)24-14-20(21)29(27,28)17-6-3-15(22)4-7-17/h3-8,13-14H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNODKRSGDJZWKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]acetamide](/img/structure/B2555813.png)
![N-[2-[3-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2555816.png)
![methyl 6-chloro-2-(2-((2,5-difluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2555817.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2555821.png)
![N-(3,4-dimethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2555823.png)
![Methyl 3-[[2-[2-[(4-methylbenzoyl)amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate](/img/structure/B2555824.png)




![2-(4-fluorophenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2555832.png)